4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
Description
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a quinoline-based small molecule characterized by a 3-chlorophenylamino substituent at the 4-position, a methoxy group at the 8-position, and a cyano group at the 3-position of the quinoline core. The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications. Quinoline derivatives are renowned for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The meta-chlorophenyl group and methoxy substituent may influence electronic effects, steric interactions, and binding affinity to biological targets, while the cyano group could contribute to metabolic stability.
Properties
IUPAC Name |
4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGFKYRZWDGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride, also known as JNJ-77771, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile; hydrochloride
- Molecular Formula : C17H13ClN3O
- Molecular Weight : 346.21 g/mol
- Purity : Typically ≥ 95%
The unique structure of this compound includes a quinoline ring system with a methoxy group at the 8-position and a cyano group at the 3-position, contributing to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties.
- Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting essential cellular processes. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| E. coli | 16 µg/mL |
| S. aureus | 4 µg/mL |
These findings suggest potential clinical applications in treating resistant bacterial infections, although further studies are needed to evaluate its efficacy in vivo .
Antiviral Activity
Limited studies have explored the antiviral properties of this compound, particularly against human cytomegalovirus (HCMV).
- Efficacy : Preliminary results indicate that it may inhibit viral replication, although the exact mechanism remains unclear. Further research is required to confirm these findings and assess the compound's potential as an antiviral agent .
Anticancer Activity
This compound has shown promise in cancer research due to its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways.
Case Studies
- Acute Myeloid Leukemia (AML) :
- Inhibition of FLT3 Kinase : Studies have demonstrated that JNJ-77771 effectively inhibits FLT3, a receptor tyrosine kinase involved in AML development. This inhibition leads to reduced proliferation of AML cells in vitro .
- Breast Cancer :
- Cell Line Studies : In vitro assays on breast cancer cell lines revealed that the compound induces apoptosis and inhibits cell migration at concentrations as low as 10 µM .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Findings | References |
|---|---|---|
| Antibacterial | Effective against MRSA and E. coli | |
| Antiviral | Potential activity against HCMV | |
| Anticancer | Inhibits FLT3 kinase; induces apoptosis |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H13ClN3O
- Molecular Weight : 313.75 g/mol
- CAS Number : 1323501-88-7
The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Antibacterial Properties : Research indicates that 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential for development as an antibiotic agent.
Antiviral Activity : Limited studies suggest that this compound may also possess antiviral properties, showing activity against human cytomegalovirus (HCMV). However, further research is necessary to confirm these findings and explore mechanisms of action.
Cancer Therapeutics
The compound has been investigated for its role as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival.
Case Studies
- FLT3 Inhibition : In preclinical models, the compound has shown promise in inhibiting FLT3 activity, leading to reduced proliferation of AML cells. The mechanism involves binding to the ATP-binding site of the kinase, disrupting its function.
- Combination Therapy : Studies have explored combining this compound with other chemotherapeutics to enhance efficacy against resistant cancer types. Preliminary results indicate improved outcomes in models of leukemia when used alongside standard treatments.
Research Applications
This compound serves as a valuable tool in various research domains:
- Medicinal Chemistry : It is utilized as a building block for synthesizing more complex organic molecules and exploring structure-activity relationships (SAR).
- Biological Studies : The compound is studied for its potential effects on cellular signaling pathways and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural features, synthesis, and inferred properties.
Key Observations:
Core Structure Variations: The target compound’s quinoline core contrasts with the pyridine-triazole-isoxazole system in and the piperazine in . Quinoline derivatives often exhibit planar aromatic systems conducive to intercalation or kinase binding, while piperazines are more flexible and commonly target neurotransmitter receptors .
Substituent Positioning: The 3-chlorophenyl group in the target compound and ’s analog differs from the 4-chlorophenyl in compound 4k (). The 8-methoxy group in the target compound occupies a distinct position compared to the 4-methoxyphenyl in 4k, which could influence solubility and π-π stacking interactions.
Functional Groups: The cyano group at the 3-position of the quinoline core in the target compound is absent in analogs. This electron-withdrawing group may enhance metabolic stability or modulate electronic density in the aromatic system.
Salt Forms :
- Hydrochloride salts (target compound, , and ) improve bioavailability and crystallinity. In contrast, compound 4k (neutral) may exhibit lower aqueous solubility .
Synthetic Routes: Compound 4k () was synthesized via Pd-catalyzed cross-coupling, a method likely applicable to the target compound. The absence of a cyano group in 4k suggests that nitrile introduction may require additional steps, such as nucleophilic substitution or cyanation reactions.
Research Findings and Implications
Table 2: Inferred Pharmacological and Physicochemical Properties
Discussion:
- Biological Activity: While compound 4k’s amino and methoxy groups suggest kinase inhibition (common in quinoline derivatives), the target compound’s cyano group may confer distinct selectivity, as seen in carbonitrile-containing kinase inhibitors like crizotinib . ’s compound targets stress-related pathways, highlighting how core heterocycles dictate therapeutic applications.
- Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselective functionalization (e.g., introducing methoxy and cyano groups at specific positions). Lessons from ’s Pd-mediated couplings could streamline this process.
- Salt Optimization : The hydrochloride form aligns with pharmaceutical trends for improved pharmacokinetics, as seen in and .
Q & A
Q. What are the recommended protocols for synthesizing 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the 3-chlorophenylamino group. For example, describes a similar quinoline derivative synthesized using PdCl₂(PPh₃)₂ and PCy₃ in DMF with K₂CO₃ as a base . Optimization should focus on:
- Catalyst loading : Reduced Pd(OAc)₂ concentrations (0.5–2 mol%) to minimize side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition.
Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis of the nitrile group .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C8, chlorophenyl at C4) and monitor reaction progress.
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, NH bend ~1600 cm⁻¹) .
- HRMS : Verify molecular formula (C₁₇H₁₂Cl₂N₃O) and detect impurities.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replace methoxy with ethoxy or halogens) and assess impacts on target binding (e.g., kinase inhibition).
- Functional assays : Use enzymatic assays (e.g., fluorescence-based kinase profiling) to quantify IC₅₀ values. Compare with reference inhibitors (e.g., staurosporine) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets or DNA gyrase .
Q. What analytical strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Batch variability analysis : Use HPLC-MS to confirm compound identity and purity across studies.
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables.
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., highlights antimicrobial trends in quinolinecarboxylic acids) to identify consensus mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
